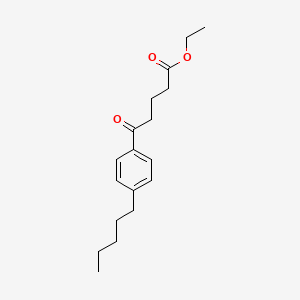

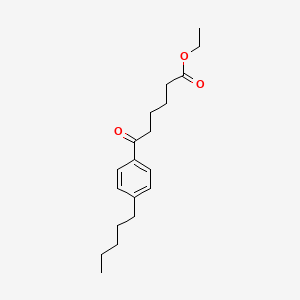

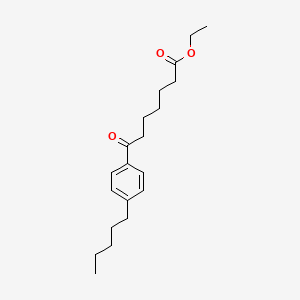

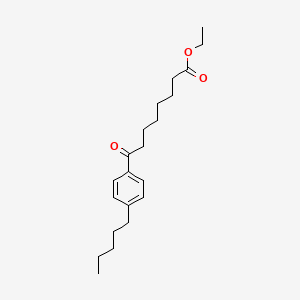

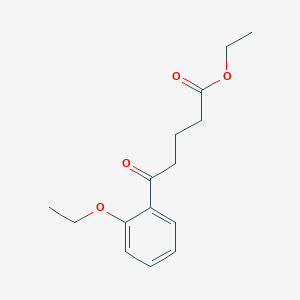

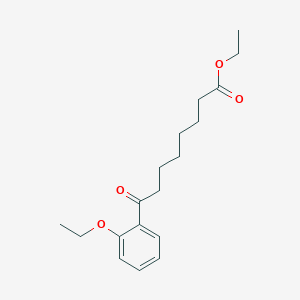

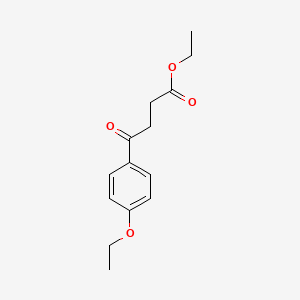

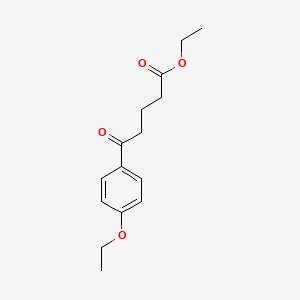

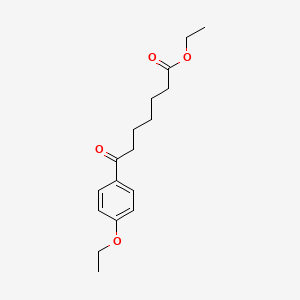

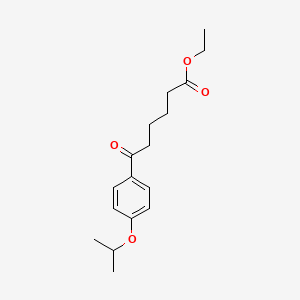

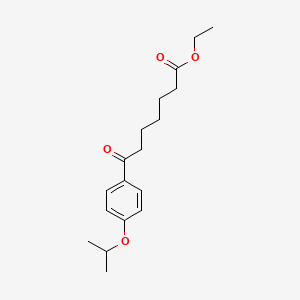

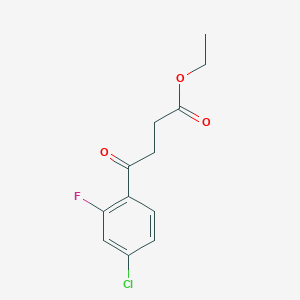

Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate is a chemical compound with the molecular formula C9H9ClFNO2 . It is also known by other names such as ethyl (4-chloro-2-fluorophenyl)carbamate, ethyl N-(4-chloro-2-fluorophenyl)carbamate, and (4-chloro-2-fluoro-phenyl)-carbamic acid ethyl ester .

Molecular Structure Analysis

The molecular weight of Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate is 217.62 g/mol . The InChI string is InChI=1S/C9H9ClFNO2/c1-2-14-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13) . The canonical SMILES string is CCOC(=O)NC1=C(C=C(C=C1)Cl)F .Physical And Chemical Properties Analysis

The computed properties of Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate include a XLogP3 of 2.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass is 217.0305844 g/mol , and the topological polar surface area is 38.3 Ų .科学的研究の応用

Enzymatic Reduction and Biocatalysis

Enzymatic Reduction in Organic Solvent-Water Systems : Ethyl 4-chloro-3-oxobutanoate, a compound structurally similar to Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate, has been utilized in enzymatic reduction studies. Research demonstrates its asymmetric reduction in organic solvent-water diphasic systems, highlighting the efficiency of enzymes like NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor in this process (Shimizu et al., 1990).

Biocatalysis for Chiral Synthesis : The biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate to produce ethyl (R)-4-chloro-3-hydroxybutanoate has been explored, using Escherichia coli cells expressing aldehyde reductase genes. This highlights the compound's role in the production of chiral intermediates (Kataoka et al., 1997).

Microbial Asymmetric Reduction : Microbial cells have been utilized for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, offering insights into the synthesis of optically active intermediates using biocatalysts (Shimizu et al., 1990).

Chemical Synthesis and Applications

Friedländer Synthesis : Research on Friedländer synthesis using compounds like ethyl 4-chloro-3-oxobutanoate has been conducted to create various quinoline derivatives, indicating its utility in synthetic organic chemistry (Degtyarenko et al., 2007).

Synthesis of Chiral Synthons : The compound has been used in the synthesis of chiral synthons like (R)- and (S)-ethyl 4-chloro-3-hydroxybutanoate, which are valuable in the production of various pharmaceuticals (Aragozzini et al., 1992).

特性

IUPAC Name |

ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO3/c1-2-17-12(16)6-5-11(15)9-4-3-8(13)7-10(9)14/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZXYCMEHFTCMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。